Cas no 2112554-13-7 (ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate)

Ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring both an amino and ester functional group, along with a 4-chlorophenyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of the amino group allows for further derivatization, while the ester moiety offers reactivity for hydrolysis or transesterification. The 4-chlorophenyl group enhances lipophilicity, potentially improving bioavailability in drug design applications. Its rigid cyclobutane core may contribute to conformational restraint, aiding in the study of structure-activity relationships. Suitable for research in medicinal chemistry and material science, this compound demonstrates utility as a building block for complex molecular architectures.
ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate structure
2112554-13-7 structure
Product Name:ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate
CAS No:2112554-13-7
MF:C13H16ClNO2
MW:253.724642753601
CID:6089362
PubChem ID:165745592
Update Time:2025-10-30

ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate
    • 2112554-13-7
    • EN300-1450349
    • Inchi: 1S/C13H16ClNO2/c1-2-17-12(16)13(7-11(15)8-13)9-3-5-10(14)6-4-9/h3-6,11H,2,7-8,15H2,1H3
    • InChI Key: QEZBSSVHMLAFIK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1(C(=O)OCC)CC(C1)N

Computed Properties

  • Exact Mass: 253.0869564g/mol
  • Monoisotopic Mass: 253.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 52.3Ų

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Additional information on ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate

Professional Introduction to Ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate (CAS No. 2112554-13-7)

Ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate, with the CAS number 2112554-13-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject of study for medicinal chemists and researchers.

The molecular structure of ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate consists of a cyclobutane ring substituted with an amino group at the 3-position and a 4-chlorophenyl group at the 1-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, which have been explored in various research studies.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The< strong>3-amino group and the< strong>4-chlorophenyl moiety in this compound make it a potential candidate for further investigation in drug discovery. Researchers have been particularly interested in its potential applications in the treatment of neurological disorders, where modulation of neurotransmitter activity is crucial.

One of the most compelling aspects of ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate is its ability to interact with various biological targets. The< strong>cyclobutane ring provides a rigid scaffold that can be optimized for binding affinity, while the< strong>amino and chlorophenyl groups offer opportunities for further functionalization. These features make it an attractive scaffold for designing molecules with enhanced pharmacological properties.

The synthesis of this compound involves multi-step organic reactions, which require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule efficiently. The< strong>cycloaddition reactions and< strong>functional group transformations are critical steps in achieving the desired molecular architecture.

In academic research, ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate has been used as a building block for more complex derivatives. By modifying its structure, researchers aim to enhance its biological activity and improve its pharmacokinetic profile. For instance, studies have explored the effects of varying the substitution patterns on the cyclobutane ring and the aromatic ring to identify more potent and selective analogs.

The compound's potential therapeutic applications have also been investigated in preclinical studies. These studies have focused on its interactions with enzymes and receptors involved in various disease pathways. The< strong>cationic nature of the amino group, combined with its hydrophobic interactions through the< strong>4-chlorophenyl moiety, suggests that it may be capable of binding to both hydrophilic and hydrophobic targets.

In conclusion, Ethyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate (CAS No. 2112554-13-7) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis and further derivatization continue to be areas of active investigation, with the aim of developing novel therapeutic agents for various diseases. As research progresses, this compound is expected to contribute significantly to advancements in drug discovery and development.

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